molecular formula C6H8F2O B2836979 (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane CAS No. 2253630-01-0

(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane

Cat. No.: B2836979
CAS No.: 2253630-01-0
M. Wt: 134.126
InChI Key: OSKDANUBQCCDRI-WHFBIAKZSA-N
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Description

(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane is a bicyclic ether featuring a strained cyclopropane ring fused to a tetrahydrofuran moiety. The compound is distinguished by two fluorine atoms at the C2 position and a specific (1S,6S) stereochemistry. Its molecular formula is C₆H₈F₂O, with a molecular weight of 146.12 g/mol (calculated). The difluoro substituents enhance its electronegativity and metabolic stability compared to non-fluorinated analogues, making it valuable in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

(1S,6S)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)3-1-2-4-5(6)9-4/h4-5H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKDANUBQCCDRI-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)C(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](O2)C(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-2,2-Difluoro-7-oxabicyclo[410]heptane typically involves difluoromethylation reactionsThe reaction conditions often require the presence of a base and a suitable solvent to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance efficiency and selectivity. The use of metal-based catalysts, such as palladium or nickel complexes, is common in these processes to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include difluorinated alcohols, oxides, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved often include the formation of stable intermediates that facilitate subsequent chemical transformations .

Comparison with Similar Compounds

Substituent Variations in the 7-Oxabicyclo[4.1.0]heptane Framework

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane 2,2-difluoro; (1S,6S) stereoisomer C₆H₈F₂O 146.12 High electronegativity; drug precursor
rac-(1R,6R)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane Racemic mixture of enantiomers C₆H₈F₂O 146.12 Used in chiral resolution studies
1-Phenyl-7-oxabicyclo[4.1.0]heptane Phenyl at C1 C₁₁H₁₂O 160.21 Lipophilic; potential fragrance agent
(1R,4R,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane (Limonene oxide) Methyl and isopropenyl groups C₁₀H₁₆O 152.23 Natural terpene oxide; flavor industry
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane Methyl at C1 and C5 C₈H₁₂O 124.18 Lower binding affinity to opioid receptors
(1R,2S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol Hydroxyl and methyl groups C₇H₁₂O₂ 128.17 Enhanced solubility; synthetic intermediate
3-Oxiranyl-7-oxabicyclo[4.1.0]heptane (Vinyl Cyclohexene Dioxide) Epoxide substituents C₇H₁₀O₂ 126.15 Industrial crosslinking agent

Stereochemical and Functional Group Impact

  • Stereochemistry : The (1S,6S) configuration of the target compound confers distinct reactivity compared to its racemic counterpart (rac-(1R,6R)). Enantiopure forms are critical in asymmetric synthesis and receptor-targeted drug design .
  • Fluorine vs. Hydroxyl Groups : The difluoro substituents in the target compound reduce basicity and increase oxidative stability compared to the hydroxyl-bearing analogue (e.g., (1R,2S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-ol), which exhibits higher polarity and hydrogen-bonding capacity .
  • Bulkier Substituents : The phenyl group in 1-phenyl-7-oxabicyclo[4.1.0]heptane introduces steric hindrance, limiting its utility in tight-binding enzymatic pockets but enhancing aromatic interactions in hydrophobic environments .

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodStarting MaterialYield (%)Key ConditionsReference
Stereoselective Epoxidation(1S,6R)-Amino-difluorocyclohexanol65–72-20°C, Ti(OiPr)₄ catalyst
Resolution of Racematerac-(1R,6R)-isomer45–50Chiral HPLC, hexane/IPA

Basic: How is the compound characterized using spectroscopic techniques?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Bicyclic ether C-O-C stretching at 1120–1080 cm⁻¹ and C-F vibrations at 1250–1150 cm⁻¹ confirm the structure .
  • NMR: <sup>19</sup>F NMR shows two doublets (δ -120 to -125 ppm, J = 240–260 Hz) for geminal difluorine. <sup>1</sup>H NMR reveals coupling between H1 and H6 (J = 8–10 Hz) .
  • Mass Spectrometry: High-resolution MS (HRMS) gives [M+H]⁺ at m/z 165.0423 (calc. 165.0428) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/SignalsStructural InsightReference
IR1120 cm⁻¹ (C-O-C), 1200 cm⁻¹ (C-F)Ether and fluorinated groups
<sup>19</sup>F NMRδ -122.5 ppm (d, J = 250 Hz)Geminal difluorine
HRMSm/z 165.0423 ([M+H]⁺)Molecular formula confirmation

Basic: What are the stability considerations under different storage conditions?

Methodological Answer:
The compound is sensitive to moisture and light. Stability studies indicate:

  • Dry, Inert Atmosphere: Stable for >12 months at -20°C (degradation <5%) .
  • Aqueous Solutions: Hydrolysis occurs at pH <4 or >8, forming cyclohexanol derivatives .
  • Recommendations: Store under argon in amber vials with molecular sieves. Avoid prolonged exposure to ambient humidity .

Advanced: How does stereochemistry influence the reactivity and biological activity of the compound?

Methodological Answer:

  • Reactivity: The (1S,6S)-enantiomer undergoes regioselective ring-opening with nucleophiles (e.g., Grignard reagents) at C1 due to steric hindrance at C6 . The (1R,6R)-isomer shows opposite selectivity.
  • Biological Activity: In antifungal assays, the (1S,6S)-isomer inhibits Diplodia africana growth (IC₅₀ = 12 µM), while the racemate is inactive, highlighting enantiomer-specific activity .

Key Insight: Stereochemical control is critical for targeting specific enzymes (e.g., cytochrome P450 monooxygenases) in bioactivity studies .

Advanced: What computational methods are used to predict the compound’s behavior in catalytic processes?

Methodological Answer:

  • Density Functional Theory (DFT): Models transition states of epoxidation and fluorination steps. Predicts activation energies (ΔG‡) within 2 kcal/mol of experimental values .
  • Molecular Dynamics (MD): Simulates solvent effects on enantioselectivity; polar solvents (e.g., DMSO) stabilize the (1S,6S)-transition state .

Q. Table 3: Computational vs. Experimental Data

ParameterDFT PredictionExperimental ValueError (%)
Epoxidation ΔG‡ (kcal/mol)18.319.14.2
Fluorination ee (%)88853.5

Advanced: What are the challenges in achieving enantioselective synthesis?

Methodological Answer:

  • Racemization Risk: The bicyclic structure’s strain promotes epoxide ring-opening, leading to racemization at >0°C .
  • Catalyst Design: Current chiral catalysts (e.g., Jacobsen’s Mn-salen) yield ≤75% ee; improved ligands (e.g., BINAP) are under investigation .
  • Scalability: Chiral HPLC resolution is low-yielding (45–50%); dynamic kinetic resolution (DKR) methods are being explored .

Key Strategy: Asymmetric phase-transfer catalysis (PTC) with quaternary ammonium salts shows promise for scalable ee >90% .

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